molecular formula C10H15NS B2843582 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol CAS No. 866051-37-8

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol

Cat. No.: B2843582
CAS No.: 866051-37-8
M. Wt: 181.3
InChI Key: RFRYKBFCMHVNCQ-UHFFFAOYSA-N
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Description

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol is an organic compound that belongs to the class of aromatic amines and thiols This compound features a benzene ring substituted with a methylamino group and a propan-2-yl group, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol can be achieved through several methods. One common approach involves the methylation of 2-amino-5-propan-2-ylbenzenethiol using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

For industrial-scale production, the process may involve the catalytic methylation of 2-amino-5-propan-2-ylbenzenethiol using dimethyl carbonate in the presence of a suitable catalyst. This method offers advantages such as high catalytic activity, selectivity, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-5-chlorobenzenethiol
  • 2-(Methylamino)-5-methylbenzenethiol
  • 2-(Methylamino)-5-ethylbenzenethiol

Uniqueness

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol is unique due to the presence of both a methylamino group and a propan-2-yl group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

2-(methylamino)-5-propan-2-ylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-7(2)8-4-5-9(11-3)10(12)6-8/h4-7,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRYKBFCMHVNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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